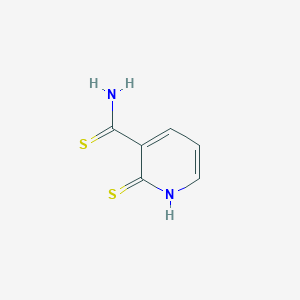

2-Sulfanylpyridine-3-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

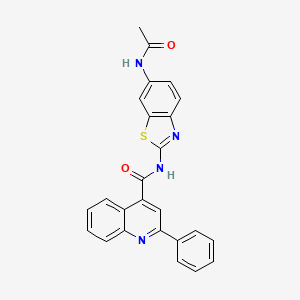

2-Sulfanylpyridine-3-carbothioamide is a chemical compound with the molecular formula C6H6N2S2 and a molecular weight of 170.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-Sulfanylpyridine-3-carbothioamide and its derivatives involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Sulfanylpyridine-3-carbothioamide, such as its boiling point, melting point, solubility, and stability, are not explicitly mentioned in the retrieved information .Applications De Recherche Scientifique

C6H6N2S2\text{C}_6\text{H}_6\text{N}_2\text{S}_2C6H6N2S2

and a molecular weight of 170.25 g/mol, has garnered interest in various fields. Here are six unique applications:- Anticancer Properties: Researchers have investigated the potential of 2-Sulfanylpyridine-3-carbothioamide as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it a promising candidate for drug development.

- Antibacterial Activity : The compound’s sulfur-containing group may contribute to antibacterial effects. Scientists explore its use in combating bacterial infections .

- Materials Science Coordination Chemistry: 2-Sulfanylpyridine-3-carbothioamide can serve as a ligand in coordination complexes. Its sulfur atom can coordinate with metal ions, leading to novel materials with tailored properties. Semiconductor Applications: Researchers investigate its potential as a building block for organic semiconductors due to its aromatic structure and sulfur functionality.

- Environmental Chemistry Heavy Metal Chelation: The thiol group in 2-Sulfanylpyridine-3-carbothioamide allows it to chelate heavy metals. It could be used for environmental remediation or water purification.

- Biochemistry and Enzymology Enzyme Inhibition Studies: Scientists study its interaction with enzymes, aiming to understand its inhibitory effects. Such insights can guide drug design and enzyme-targeted therapies.

- Organic Synthesis Building Block for Heterocyclic Compounds: Chemists utilize 2-Sulfanylpyridine-3-carbothioamide as a precursor in the synthesis of more complex heterocyclic molecules.

- Computational Chemistry and Molecular Modeling Quantum Chemical Calculations: Researchers employ computational methods to explore the electronic structure, stability, and reactivity of this compound. Insights aid in predicting its behavior in various environments.

Medicinal Chemistry and Drug Development

Propriétés

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGLRWAXYATNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Sulfanylpyridine-3-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)

![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2512951.png)

![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)

![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)

![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)